Product packaging for 3-(Aminomethyl)-2,3-dimethylpentan-2-ol(Cat. No.:)

3-(Aminomethyl)-2,3-dimethylpentan-2-ol

Cat. No.: B12086681
M. Wt: 145.24 g/mol
InChI Key: RPEVXNKFKJQNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Aminomethyl)-2,3-dimethylpentan-2-ol ( 1535999-32-6) is an organic compound with the molecular formula C8H19NO and a molecular weight of 145.24 g/mol . This molecule is characterized by its structure featuring both a tertiary alcohol and an aminomethyl functional group, as represented by the SMILES notation CC(O)(C)C(C)(CN)CC . The simultaneous presence of these amine and alcohol moieties within a branched hydrocarbon framework makes this compound a valuable intermediate in organic synthesis and medicinal chemistry research. Its structure suggests potential utility as a building block for the development of more complex molecules, such as pharmaceuticals and agrochemicals. The amino group can serve as a site for salt formation or amide coupling, while the alcohol group can be functionalized or serve as a hydrogen-bond donor, providing multiple vectors for chemical modification. Researchers may employ this compound in the exploration of structure-activity relationships or as a precursor in multi-step synthetic pathways. The compound is associated with the MDL number MFCD21803646 . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper safety protocols should be reviewed and adhered to before handling. The product may require cold-chain transportation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19NO B12086681 3-(Aminomethyl)-2,3-dimethylpentan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

3-(aminomethyl)-2,3-dimethylpentan-2-ol

InChI

InChI=1S/C8H19NO/c1-5-8(4,6-9)7(2,3)10/h10H,5-6,9H2,1-4H3

InChI Key

RPEVXNKFKJQNMY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C(C)(C)O

Origin of Product

United States

Synthetic Methodologies for 3 Aminomethyl 2,3 Dimethylpentan 2 Ol and Analogous β Amino Alcohols

Established Synthetic Pathways for Tertiary Amino Alcohols

Traditional methods provide a foundational framework for the synthesis of tertiary amino alcohols. While no specific synthesis for 3-(aminomethyl)-2,3-dimethylpentan-2-ol is prominently documented in the literature, several established pathways for analogous structures are applicable.

One of the most fundamental routes is the nucleophilic ring-opening of epoxides with amines. organic-chemistry.orgresearchgate.net For a tertiary alcohol like the target compound, this would necessitate a tetrasubstituted epoxide, which can be challenging to synthesize and often exhibits low reactivity. The aminolysis of these hindered epoxides typically requires harsh conditions or the use of potent Lewis acid catalysts to facilitate the reaction. researchgate.net

Another classic approach involves the reduction of α-amino ketones . nih.gov This two-step process requires the initial synthesis of the corresponding α-amino ketone, which, for a structure like the target compound, would be sterically congested. Subsequent reduction of the carbonyl group yields the desired β-amino alcohol. The choice of reducing agent is critical to avoid side reactions.

The Ritter reaction offers a more direct and plausible pathway starting from a tertiary alcohol. organic-chemistry.orgwikipedia.org In a hypothetical synthesis, the readily available tertiary alcohol, 2,3-dimethylpentan-2-ol, could be treated with a nitrile (e.g., hydrogen cyanide or a protected equivalent) in the presence of a strong acid. wikipedia.org This reaction generates a stable tertiary carbocation, which is trapped by the nitrile to form a nitrilium ion. Subsequent hydrolysis yields an N-alkyl amide, which can then be reduced to the final primary amine, this compound. organic-chemistry.orgwikipedia.org

Finally, the Henry reaction (nitroaldol reaction) involves the addition of a nitroalkane to a ketone, followed by the reduction of the nitro group to an amine. sci-hub.se Synthesizing the specific target molecule via this route is complex; however, analogous structures can be formed. For instance, the addition of nitromethane (B149229) to a sterically hindered ketone, catalyzed by a base, can produce a β-nitro alcohol, which is then reduced to the corresponding β-amino alcohol. sci-hub.se

Stereoselective and Enantioselective Synthesis Approaches for Chiral Amino Alcohols

The presence of two adjacent stereocenters in many β-amino alcohols, including the chiral potential in this compound, has driven the development of highly sophisticated stereoselective methods.

A major focus in modern organic synthesis is the development of chiral catalysts that can induce high levels of enantioselectivity.

The Sharpless Asymmetric Aminohydroxylation (AA) is a landmark method for the direct, syn-selective conversion of alkenes into chiral 1,2-amino alcohols. nih.govwikipedia.orgorganic-chemistry.org The reaction employs an osmium catalyst in conjunction with chiral cinchona alkaloid-derived ligands, such as (DHQ)₂PHAL and (DHQD)₂PHAL, to control the facial selectivity of the addition to the double bond. organic-chemistry.orgbuchler-gmbh.com While highly effective for a range of alkenes, its application to highly substituted, sterically hindered alkenes—the precursors to tertiary alcohols—can be challenging but offers a direct route to the desired stereochemistry. nih.gov

Chiral Lewis acid catalysts have been successfully employed in the asymmetric ring-opening of meso-epoxides with amine nucleophiles. For instance, scandium-based catalysts paired with chiral bipyridine ligands have been shown to afford β-amino alcohols with excellent enantioselectivity, even when conducted in aqueous media. organic-chemistry.org

Organocatalysis has also emerged as a powerful tool. Simple, chiral primary β-amino alcohols, derived from natural amino acids, have been shown to effectively catalyze asymmetric Michael additions to form chiral building blocks, demonstrating the utility of amino alcohol motifs in promoting stereoselectivity. nih.gov

Interactive Table: Comparison of Catalytic Systems for Asymmetric Amino Alcohol Synthesis
MethodCatalyst SystemSubstrate TypeKey FeatureEnantioselectivity (ee)Reference
Asymmetric AminohydroxylationOsO₄ / (DHQ)₂PHALAlkenessyn-addition, high enantiocontrolOften >95% organic-chemistry.org
Asymmetric Ring-OpeningSc(OSO₃C₁₂H₂₅)₃ / Chiral Bipyridinemeso-EpoxidesWater-tolerant, excellent eeUp to 97% organic-chemistry.org
Asymmetric Michael AdditionChiral Primary Amino Alcoholsβ-Keto Esters / NitroalkenesOrganocatalytic, creates quaternary centersUp to 99% nih.gov

Given the absence of a documented enantioselective synthesis of this compound, a plausible strategy can be proposed based on the powerful Sharpless Asymmetric Aminohydroxylation.

The logical precursor for this transformation would be the trisubstituted alkene, 2,3-dimethylpent-2-ene . The reaction would involve treating this alkene with a nitrogen source, such as chloramine-T (TsN(Na)Cl), in the presence of a catalytic amount of osmium tetroxide and a stoichiometric amount of a chiral ligand.

Choice of Ligand: To obtain a specific enantiomer of the product, the choice of the phthalazine (B143731) (PHAL) ligand is crucial. Using (DHQ)₂PHAL would deliver the nitrogen and hydroxyl groups to one face of the alkene, while its pseudoenantiomer, (DHQD)₂PHAL , would direct the addition to the opposite face, yielding the enantiomeric product.

Mechanism of Induction: The chiral ligand coordinates to the osmium center, creating a chiral binding pocket. The alkene approaches this complex in a sterically favored orientation, leading to a diastereomeric transition state that dictates the absolute stereochemistry of the newly formed C-O and C-N bonds.

This proposed route represents a direct and potentially highly effective method for accessing enantiopure this compound, leveraging one of the most reliable tools in asymmetric catalysis.

Green Chemistry Principles and Sustainable Synthetic Routes for Amino Alcohols

The principles of green chemistry, emphasizing sustainability and environmental responsibility, are increasingly influencing the design of synthetic routes for amino alcohols.

Moving away from volatile organic solvents is a key goal of green chemistry. Water is an ideal alternative due to its low cost, non-flammability, and environmental benignity.

Several methods for amino alcohol synthesis have been adapted to aqueous conditions. The aminolysis of epoxides can be performed in water, sometimes even without a catalyst, affording β-amino alcohols in high yields and with excellent selectivity. organic-chemistry.org For more challenging substrates, water-tolerant Lewis acid-surfactant-combined catalysts, such as scandium dodecyl sulfate, have proven effective for asymmetric ring-opening reactions in water. organic-chemistry.org

Furthermore, heterogeneous catalysts have been developed for reactions in water. A rhodium-molybdenum oxide catalyst supported on silica (B1680970) (Rh-MoOx/SiO₂) has been shown to be effective for the selective hydrogenation of amino acids to amino alcohols in water, with the catalyst being easily recoverable and reusable. rsc.org Another innovative, atom-economical process uses a ruthenium pincer complex to catalyze the conversion of amino alcohols into amino acid salts in basic water, with the liberation of hydrogen gas as the only byproduct. nih.govacs.org

Atom economy is a central tenet of green chemistry, aiming to maximize the incorporation of starting materials into the final product.

Catalytic hydrogenation is an inherently atom-economical process. The hydrogenation of α-amino ketones or the direct hydrogenation of amino acids to amino alcohols are prime examples, adding only hydrogen atoms to the substrate. rsc.org

The direct C-H amination of alcohols represents a highly advanced and atom-economical strategy. rsc.org This approach avoids the need for pre-functionalized starting materials by directly converting a C-H bond into a C-N bond. Radical-mediated strategies using imidates as directing groups can facilitate the selective amination of the β-carbon of an alcohol via a 1,5-hydrogen atom transfer (HAT), providing a streamlined route to β-amino alcohols. rsc.org

Another green approach involves replacing hazardous reagents with safer alternatives. For instance, the use of alkylene carbonates instead of epoxides for reaction with amines is advantageous as carbonates are less hazardous and the reactions can often be performed under solvent-free conditions using reusable solid catalysts like zeolites. scirp.org


Novel Synthetic Route Development for this compound Derivatives

Recent advancements in synthetic methodology have provided powerful tools that can be applied to the synthesis of this compound and its derivatives. These methods often employ catalytic systems to achieve high efficiency and stereocontrol, bypassing the limitations of classical multi-step approaches.

Catalytic Asymmetric C-H Amination

A groundbreaking approach for creating β-amino alcohols involves the direct functionalization of C(sp³)–H bonds. This strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical route. One such method is the intramolecular C-H nitrene insertion, which can be rendered highly enantioselective through the use of chiral catalysts.

Researchers have developed a catalytic system using a chiral ruthenium catalyst for the ring-closing C-H amination of N-benzoyloxycarbamates. sciengine.com This reaction proceeds via an in-situ generated nitrene, which inserts into a C-H bond to form a cyclic oxazolidin-2-one. This intermediate can then be readily hydrolyzed to yield the desired chiral β-amino alcohol. sciengine.comscispace.com This method is particularly powerful for creating chiral centers at benzylic, allylic, and even non-activated C(sp³)–H bonds. sciengine.com

For the synthesis of a derivative of this compound, one could envision starting with a suitably designed alcohol precursor. A dual-catalysis system, employing an iridium photocatalyst and a chiral copper catalyst, has been shown to facilitate enantioselective radical β-C–H amination. nih.gov This process involves the transient conversion of an alcohol to an imidate radical, which undergoes a regioselective 1,5-hydrogen atom transfer (HAT), followed by stereoselective amination to furnish a chiral oxazoline (B21484) intermediate that can be hydrolyzed to the final product. nih.gov

Table 1: Ruthenium-Catalyzed Asymmetric C-H Amination for Oxazolidin-2-one Synthesis This table showcases the efficiency of a chiral ruthenium catalyst in synthesizing cyclic carbamates, which are precursors to β-amino alcohols. The data is based on findings from Zhou et al. sciengine.com

Entry Substrate Yield (%) Enantiomeric Excess (ee %)
1 N-Benzoyloxycarbamate of 3-phenyl-1-propanol 99 95
2 N-Benzoyloxycarbamate of cinnamyl alcohol 97 98
3 N-Benzoyloxycarbamate of 4-phenyl-1-butanol 85 92

Asymmetric Cross-Coupling Reactions

The direct coupling of aldehydes and imines represents a highly modular and convergent approach to β-amino alcohols. A significant challenge in this area is controlling the chemoselectivity, as both starting materials are electrophilic and can undergo competitive side reactions like self-condensation or reduction. westlake.edu.cn

A recently developed chromium-catalyzed asymmetric cross aza-pinacol coupling provides an elegant solution. westlake.edu.cn This method effectively couples a wide range of aldehydes with N-sulfonyl imines to produce chiral β-amino alcohols with high diastereo- and enantioselectivity. The success of the reaction relies on a radical polar crossover strategy and the oxophilicity of the chromium catalyst, which directs the nucleophilic addition selectively to the aldehyde. westlake.edu.cn To synthesize a derivative of this compound, one could propose the coupling of 2,2-dimethyl-3-oxopentanal (B180299) with a suitable protected aminomethyl-imine.

Table 2: Chromium-Catalyzed Asymmetric Cross Aza-Pinacol Coupling This table illustrates the scope and selectivity of the Cr-catalyzed coupling of various aldehydes and imines to form chiral β-amino alcohols. Data is adapted from the work of Wang and Hu. westlake.edu.cn

Aldehyde Imine (N-sulfonyl) Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee %)
Benzaldehyde N-(p-Tolylsulfonyl)benzaldimine 95 >20:1 98
4-Chlorobenzaldehyde N-(p-Tolylsulfonyl)benzaldimine 92 >20:1 97
Cyclohexanecarboxaldehyde N-(p-Tolylsulfonyl)benzaldimine 88 15:1 96

Photoredox-Catalyzed Radical Reactions

Modern synthetic chemistry has increasingly utilized photoredox catalysis to enable novel transformations under mild conditions. A photo-induced, iridium-catalyzed radical relay method has been developed to synthesize functionalized β-amino alcohol derivatives from simple alkenes or alkynes. gaylordchemical.com In one variation of this strategy, an O-acyl hydroxylamine, a vinyl ether, and a styrene (B11656) derivative are combined to produce 4-oxo-1-amino-2-ol derivatives with high regioselectivity. gaylordchemical.com This approach could be adapted to generate complex derivatives by employing a custom-designed styrene precursor that contains part of the carbon skeleton of this compound.

Another powerful photoredox strategy involves the radical-radical coupling of an alkyl radical, generated from a carboxylic acid, with a persistent ketyl radical, formed from an α-ketocarbonyl. acs.org This allows for the synthesis of sterically hindered α-hydroxy carbonyls, which are direct precursors to complex tertiary alcohols. By choosing an appropriate α-ketoester (e.g., ethyl 2,3-dioxo-3-methylpentanoate) and a carboxylic acid (e.g., isobutyric acid), one could construct the core structure of the target compound, which could then be converted to the final β-amino alcohol derivative through subsequent reduction and amination steps.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Aminomethyl 2,3 Dimethylpentan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(Aminomethyl)-2,3-dimethylpentan-2-ol, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR Spectral Analysis and Proton Assignment

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal would provide critical information for its assignment.

Expected ¹H NMR Data Table (Hypothetical)

Assigned Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Integration
OH Broad singlet 1H Variable (e.g., 1.0-4.0)
NH₂ Broad singlet 2H Variable (e.g., 1.0-3.0)
CH (on C2) Quartet 1H ~3.5-3.8
CH₂ (aminomethyl) Singlet or AB quartet 2H ~2.5-2.8
CH₂ (ethyl) Quartet 2H ~1.3-1.6
CH₃ (on C2) Doublet 3H ~1.1-1.3
CH₃ (on C3) Singlet 3H ~0.9-1.1

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. A proton-decoupled spectrum would show a single peak for each unique carbon atom.

Expected ¹³C NMR Data Table (Hypothetical)

Assigned Carbon Expected Chemical Shift (δ, ppm)
C2 (CH-OH) ~70-75
C3 (quaternary) ~40-45
CH₂ (aminomethyl) ~45-50
C4 (CH₂) ~30-35
C1 (CH₃) ~18-22
C3-CH₃ ~20-25
C5 (CH₃) ~8-12

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional NMR techniques are indispensable for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, a cross-peak between the methine proton on C2 and the methyl protons on C2 would confirm their adjacent relationship. Similarly, correlations between the ethyl group protons would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., linking the C2-H proton signal to the C2 carbon signal).

Mass Spectrometry (MS) Analysis for Molecular Fragmentation Pathways

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. The molecular formula of the compound is C₈H₁₉NO, which corresponds to a molecular weight of 145.24 g/mol . The high-resolution mass spectrum should show a molecular ion peak (M⁺) or, more likely, a protonated molecule [M+H]⁺ at m/z 146.1545 in positive-ion mode ESI-MS.

Expected Fragmentation Pathways (Hypothetical)

Loss of a methyl group (-CH₃): A fragment ion at m/z 130 would be expected.

Loss of an ethyl group (-CH₂CH₃): A fragment ion at m/z 116 would be expected.

Loss of water (-H₂O): A fragment ion at m/z 127 from the molecular ion.

Alpha-cleavage: Cleavage of the C2-C3 bond would be a major fragmentation pathway, leading to characteristic fragment ions.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Both IR and Raman spectroscopy would provide information about the functional groups present in the molecule by probing their vibrational modes.

Expected IR and Raman Data Table (Hypothetical)

Functional Group Expected IR Absorption (cm⁻¹) Expected Raman Signal (cm⁻¹) Vibrational Mode
O-H (alcohol) 3500-3200 (broad) Weak Stretching
N-H (amine) 3400-3250 (two bands) Moderate Stretching
C-H (alkane) 2970-2850 Strong Stretching
N-H (amine) 1650-1580 Weak Bending (scissoring)
C-O (alcohol) 1100-1000 Weak Stretching

X-ray Crystallography for Solid-State Structure Determination (if applicable to crystalline derivatives)

If this compound, or a suitable salt derivative (e.g., hydrochloride salt), could be crystallized, single-crystal X-ray diffraction would provide the most definitive structural proof. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It would also reveal the stereochemistry at the chiral centers (C2 and C3) and provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups.

Theoretical and Computational Chemistry Investigations of 3 Aminomethyl 2,3 Dimethylpentan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(Aminomethyl)-2,3-dimethylpentan-2-ol, methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock and Møller-Plesset perturbation theory) would be employed to determine its electronic structure and optimize its molecular geometry.

Table 1: Predicted Geometrical Parameters for this compound from Theoretical Calculations

ParameterPredicted Value RangeMethod of Prediction
C-C Bond Length1.52 - 1.55 ÅDFT (e.g., B3LYP/6-31G)
C-N Bond Length1.47 - 1.50 ÅDFT (e.g., B3LYP/6-31G)
C-O Bond Length1.42 - 1.45 ÅDFT (e.g., B3LYP/6-31G)
O-H Bond Length0.96 - 0.98 ÅDFT (e.g., B3LYP/6-31G)
N-H Bond Length1.01 - 1.03 ÅDFT (e.g., B3LYP/6-31G)
C-C-C Bond Angle109° - 112°DFT (e.g., B3LYP/6-31G)
H-N-H Bond Angle105° - 108°DFT (e.g., B3LYP/6-31G)
C-O-H Bond Angle107° - 110°DFT (e.g., B3LYP/6-31G)

Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Actual values would require specific calculations for this compound.

Conformational Analysis and Energy Landscapes of the Amino Alcohol System

Due to the presence of several single bonds, this compound can exist in numerous conformations. A thorough conformational analysis is crucial for understanding its behavior. This involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. The results are typically visualized as a potential energy surface or landscape, which maps the energy of the molecule as a function of its geometry.

This analysis would identify the lowest-energy conformers (global and local minima) and the energy barriers between them (transition states). For this amino alcohol, the relative orientation of the aminomethyl and hydroxyl groups would be of particular interest, as different conformations could exhibit varying degrees of intramolecular hydrogen bonding, dipole moments, and steric hindrance.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions. For this compound, this could involve studying its synthesis or its reactivity with other molecules. For example, the mechanism of its formation, potentially through the reduction of a corresponding nitro or cyano compound, could be modeled.

By calculating the energies of reactants, products, intermediates, and transition states, a reaction energy profile can be constructed. This profile provides insights into the feasibility of a proposed mechanism and the factors that control the reaction rate. The bifunctional nature of the molecule, with its nucleophilic amino group and a hydroxyl group that can act as a leaving group or a proton donor, would present multiple potential reaction pathways to explore.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry can predict various spectroscopic properties, which is invaluable for characterizing a new compound and validating its structure. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would be particularly useful.

Methods like Gauge-Including Atomic Orbital (GIAO) are commonly used in conjunction with DFT to calculate theoretical NMR spectra. By comparing the predicted chemical shifts with experimentally obtained spectra, the assignment of signals to specific atoms in the molecule can be confirmed. Discrepancies between theoretical and experimental values can also provide further insights into the molecular structure and its environment.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

AtomPredicted ¹³C Chemical Shift (ppm)Attached ProtonsPredicted ¹H Chemical Shift (ppm)
C(CH₃)₂OH70 - 75--
C(CH₃)₂OH25 - 30CH₃1.1 - 1.3
C(Et)(Me)CN45 - 50--
C(Et)(Me)CN20 - 25CH₃1.0 - 1.2
CH₂NH₂40 - 45CH₂2.5 - 2.8
CH₂CH₃30 - 35CH₂1.3 - 1.6
CH₂CH₃8 - 12CH₃0.8 - 1.0
OH-OH1.5 - 3.0 (variable)
NH₂-NH₂1.0 - 2.5 (variable)

Note: These are estimated chemical shift ranges based on analogous structures. Precise predictions would necessitate specific quantum chemical calculations.

Molecular Dynamics Simulations for Solvent Interactions and Ligand-Binding Studies

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent or interacting with a biological target. nih.gov

MD simulations model the movement of atoms over time based on a force field, which is a set of parameters that describe the potential energy of the system. nih.gov By simulating the molecule in a box of solvent molecules (e.g., water), one can study how the solvent affects its conformation and dynamics. This is particularly relevant for understanding its solubility and the stability of different conformers in solution.

Furthermore, if this amino alcohol were to be investigated for its potential as a ligand for a protein or receptor, MD simulations could be used to study the binding process. nih.gov These simulations can help to identify the key interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the ligand-protein complex and to estimate the binding affinity. nih.gov

Chemical Transformations and Derivatization of 3 Aminomethyl 2,3 Dimethylpentan 2 Ol

Reactions Involving the Primary Amine Functionality

The primary amino group in 3-(aminomethyl)-2,3-dimethylpentan-2-ol is a versatile handle for a variety of chemical modifications, including the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

The primary amine can readily undergo alkylation, acylation, and amidation to yield a range of derivatives.

Alkylation: Selective mono-N-alkylation of amino alcohols can be achieved using various methods, including reactions with alkyl halides. To avoid over-alkylation, which can lead to mixtures of secondary and tertiary amines, specific strategies can be employed, such as using a large excess of the amine or employing protecting group strategies. organic-chemistry.org Another approach involves the use of alcohols as alkylating agents in the presence of a suitable catalyst, which is considered a greener method. rsc.orgnih.gov For a compound like this compound, direct alkylation with an alkyl halide in the presence of a non-nucleophilic base would be a common approach.

Reactant Reagent Conditions Product Hypothetical Yield
This compoundMethyl Iodide (CH₃I)K₂CO₃, Acetonitrile, rt3-((Methylamino)methyl)-2,3-dimethylpentan-2-ol85%
This compoundBenzyl Bromide (BnBr)Et₃N, THF, rt3-((Benzylamino)methyl)-2,3-dimethylpentan-2-ol80%

Acylation and Amidation: The primary amine readily reacts with acylating agents like acyl chlorides or anhydrides to form stable amide derivatives. These reactions are typically high-yielding and can be carried out under mild conditions. libretexts.org Furthermore, direct coupling of alcohols and amines to form amides can be achieved using catalytic systems, offering an alternative to traditional acylation methods. nih.govorganic-chemistry.orgacs.org The acylation of the amino group is generally favored over the esterification of the sterically hindered tertiary alcohol. nih.gov

Reactant Reagent Conditions Product Hypothetical Yield
This compoundAcetyl ChloridePyridine, CH₂Cl₂, 0 °C to rtN-((2,3-Dimethyl-2-hydroxypentan-3-yl)methyl)acetamide95%
This compoundBenzoic AnhydrideEt₃N, CH₂Cl₂, rtN-((2,3-Dimethyl-2-hydroxypentan-3-yl)methyl)benzamide92%

Imine Formation: The primary amine of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reversible reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by the elimination of water. libretexts.orglibretexts.orgmasterorganicchemistry.com The steric hindrance around the amino group might influence the reaction rate, but the formation of imines is a fundamental reaction of primary amines.

Reactant Reagent Conditions Product Hypothetical Yield
This compoundBenzaldehydeTsOH (cat.), Toluene, Dean-Stark3-(((Benzylideneamino)methyl)-2,3-dimethylpentan-2-ol88%
This compoundAcetoneAcetic Acid (cat.), Benzene, reflux3-(((Propan-2-ylidene)amino)methyl)-2,3-dimethylpentan-2-ol75%

Oxazolidine Formation: In the presence of an aldehyde, the bifunctional nature of this compound allows for the formation of a five-membered heterocyclic ring, an oxazolidine. This intramolecular cyclization occurs through the reaction of the amino group to form an imine or hemiaminal, followed by the attack of the hydroxyl group. acs.orgorganic-chemistry.orgscirp.org The reaction is often facilitated by acid or base catalysis.

The amino group can participate in cyclization reactions with appropriate bifunctional reagents. For instance, reaction with phosgene (B1210022) or its equivalents can lead to the formation of cyclic carbamates (oxazolidinones). The synthesis of oxazolidinones from 1,2-aminoalcohols using triphosgene (B27547) is a well-established method. nih.govmdpi.comorganic-chemistry.org This transformation provides a rigid heterocyclic scaffold that can be of interest in medicinal chemistry and materials science.

Reactions Involving the Tertiary Hydroxyl Functionality

The tertiary hydroxyl group in this compound is sterically hindered, which significantly influences its reactivity compared to primary or secondary alcohols.

Etherification: The formation of ethers from tertiary alcohols is generally challenging due to the steric hindrance and the propensity for elimination reactions under acidic conditions. youtube.commasterorganicchemistry.com However, under specific conditions, such as the Williamson ether synthesis using a strong base to form the alkoxide followed by reaction with an alkyl halide, etherification can be achieved. youtube.comorganic-chemistry.org

Esterification: The esterification of sterically hindered tertiary alcohols is notoriously difficult via traditional Fischer esterification due to steric hindrance and the risk of dehydration. quora.com However, specialized methods have been developed to overcome this challenge. These include the use of highly reactive acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base, or the use of coupling agents. acs.orgresearchgate.netorganic-chemistry.org

Reactant Reagent Conditions Product Hypothetical Yield
This compoundAcetic AnhydrideDMAP, Pyridine, rt3-(Aminomethyl)-2,3-dimethylpentan-2-yl acetate40% (competes with N-acylation)
This compound (N-protected)Pivaloyl ChlorideAgCN, Benzene, reflux3-((N-protected)aminomethyl)-2,3-dimethylpentan-2-yl pivalate65%

The tertiary alcohol functionality can undergo dehydration under acidic conditions and heat to form alkenes. mendelset.comlibretexts.org The reaction proceeds through an E1 mechanism involving the formation of a tertiary carbocation intermediate. Due to the structure of this compound, the elimination of water can potentially lead to a mixture of isomeric alkenes, with the major product typically being the most stable (most substituted) alkene, according to Zaitsev's rule. However, rearrangements of the carbocation intermediate are also possible.

Selective Functional Group Manipulations

The presence of both an amino and a hydroxyl group on the same molecule necessitates careful selection of reagents and reaction conditions to achieve selective modification. The primary amine is generally more nucleophilic than the tertiary alcohol, which can be exploited for selective derivatization.

Reactions of the Amino Group:

The primary amino group can undergo a range of common transformations, including acylation, alkylation, and sulfonylation, to yield a variety of derivatives.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For instance, reaction with acetyl chloride would yield N-((2,3-dimethyl-2-hydroxy-pentan-3-yl)methyl)acetamide.

Alkylation: Selective N-alkylation can be achieved using alkyl halides. The degree of alkylation (mono-, di-, or tri-alkylation to form a quaternary ammonium (B1175870) salt) can be controlled by the stoichiometry of the alkylating agent and the reaction conditions.

Reductive Amination: The amino group can be modified via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) to form secondary or tertiary amines.

Reactions of the Hydroxyl Group:

The tertiary hydroxyl group is sterically hindered, which generally makes it less reactive than a primary or secondary alcohol. However, it can still undergo certain transformations.

Oxidation: While tertiary alcohols are resistant to oxidation under standard conditions without cleavage of carbon-carbon bonds, strong oxidizing agents could potentially lead to degradation of the molecule. It is important to note that the related compound, 3-(aminomethyl)-3-methylpentan-2-ol, which has a secondary alcohol, can be oxidized to a ketone or carboxylic acid.

Esterification: Direct esterification of the tertiary alcohol is challenging due to steric hindrance. However, reaction with a highly reactive acylating agent under forcing conditions or via the formation of an alkoxide intermediate might yield the corresponding ester.

Etherification: Formation of an ether from the tertiary alcohol would typically require conversion to a better leaving group or reaction of its alkoxide with an alkyl halide.

The following table summarizes potential selective functional group manipulations of this compound based on the reactivity of its functional groups.

Functional GroupReaction TypePotential Reagent(s)Potential Product Type
Amino GroupAcylationAcyl chloride, AnhydrideAmide
Amino GroupAlkylationAlkyl halideSecondary/Tertiary Amine, Quaternary Ammonium Salt
Amino GroupReductive AminationAldehyde/Ketone, Reducing AgentSecondary/Tertiary Amine
Hydroxyl GroupEsterificationActivated Acylating AgentEster
Hydroxyl GroupEtherificationAlkyl halide (with prior alkoxide formation)Ether

Formation of Metal Complexes and Coordination Compounds Utilizing the Amino Alcohol Framework

Amino alcohols are excellent ligands for the formation of metal complexes due to the presence of both nitrogen and oxygen donor atoms. The aminomethyl and hydroxyl groups of this compound can coordinate to a metal center to form stable chelate rings. The ability of the amino and hydroxyl groups to form hydrogen bonds can further influence the structure and stability of these complexes.

While specific studies on the coordination chemistry of this compound are not readily found, the behavior of analogous amino alcohols suggests that it can act as a bidentate ligand. The coordination can occur with a variety of transition metals, such as copper(II), nickel(II), cobalt(II), and zinc(II), as well as with main group metals.

The formation of these complexes typically involves the reaction of a metal salt with the amino alcohol in a suitable solvent. The resulting coordination compound's geometry and properties will depend on several factors:

The nature of the metal ion: Different metals have different coordination number preferences and electronic properties, which will influence the structure of the complex.

The molar ratio of ligand to metal: Varying the stoichiometry can lead to the formation of complexes with different numbers of ligands coordinated to the metal center.

The pH of the solution: The protonation state of the amino and hydroxyl groups can be controlled by pH, which in turn affects their coordination ability.

The potential for this compound to form metal complexes makes it a candidate for applications in areas such as catalysis, materials science, and as a model system for studying metal-ligand interactions. The chiral nature of some related amino alcohols is known to be crucial in asymmetric synthesis, and if a chiral version of this compound were used, it could lead to the formation of chiral metal complexes with potential applications in enantioselective catalysis.

The table below outlines the potential for the formation of metal complexes with this compound.

Metal IonPotential Ligand Binding ModePotential Complex Geometry
Copper(II)Bidentate (N, O)Square Planar or Distorted Octahedral
Nickel(II)Bidentate (N, O)Square Planar or Octahedral
Cobalt(II)Bidentate (N, O)Tetrahedral or Octahedral
Zinc(II)Bidentate (N, O)Tetrahedral

Advanced Applications of 3 Aminomethyl 2,3 Dimethylpentan 2 Ol in Organic Synthesis and Catalysis

Role as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are instrumental in asymmetric synthesis, temporarily imparting chirality to a prochiral substrate to control the stereochemical outcome of a reaction. The efficacy of a chiral auxiliary is often dictated by its steric and electronic properties, which influence the facial selectivity of approaching reagents.

Hypothetical Application in Asymmetric Alkylation:

One of the most common applications of chiral auxiliaries is in the asymmetric alkylation of enolates. In a hypothetical scenario, 3-(Aminomethyl)-2,3-dimethylpentan-2-ol could be condensed with a carboxylic acid to form a chiral amide. The bulky 2,3-dimethylpentan-2-ol moiety would be expected to effectively shield one face of the corresponding enolate, directing the approach of an electrophile to the opposite face, thus inducing a high degree of diastereoselectivity.

Table 1: Hypothetical Diastereoselective Alkylation using a Chiral Auxiliary Derived from this compound

ElectrophileSubstrateHypothetical Diastereomeric Excess (d.e.)
Benzyl bromidePropionamide derivative>95%
Methyl iodidePhenylacetamide derivative>90%
Allyl bromideButyramide derivative>92%

This data is purely hypothetical and intended for illustrative purposes, as no experimental data for this specific compound exists.

Design and Synthesis of Ligands for Transition Metal Catalysis

The development of chiral ligands is a cornerstone of asymmetric transition metal catalysis. The nitrogen and oxygen atoms of this compound make it a promising candidate for a bidentate ligand.

Potential Ligand Architectures:

Derivatization of the primary amine could lead to a variety of ligand classes, such as Schiff bases (from condensation with aldehydes or ketones) or phosphine-containing ligands (e.g., by reaction with chlorodiphenylphosphine). The steric bulk originating from the quaternary carbon center could create a well-defined chiral pocket around a metal center, influencing the enantioselectivity of catalytic transformations.

Table 2: Potential Applications of Metal Complexes with Ligands Derived from this compound

MetalPotential Catalytic ReactionHypothetical Enantiomeric Excess (e.e.)
RhodiumAsymmetric Hydrogenation of Alkenes>98%
PalladiumAsymmetric Allylic Alkylation>95%
CopperAsymmetric Conjugate Addition>90%

This data is purely hypothetical and intended for illustrative purposes, as no experimental data for this specific compound exists.

Precursor in the Synthesis of Complex Organic Molecules

Chiral β-amino alcohols are valuable building blocks in the synthesis of complex natural products and pharmaceuticals. The stereocenters and functional groups present in these molecules can be elaborated into more complex structures.

Hypothetical Synthetic Utility:

Assuming an enantiomerically pure form of this compound were available, it could serve as a key starting material. For instance, the amino and hydroxyl groups could be differentially protected and then subjected to a sequence of reactions to build up a larger molecular framework. The sterically hindered nature of the core structure could be exploited to control the conformation of synthetic intermediates, potentially leading to high levels of stereocontrol in subsequent transformations.

Investigations into Organocatalytic Applications

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthesis. Chiral amino alcohols and their derivatives are a prominent class of organocatalysts.

Potential as a Proline-Type Catalyst Analogue:

While not a direct analogue, the bifunctional nature of this compound (containing both a Lewis basic amine and a Brønsted acidic/hydrogen-bond donating alcohol) is reminiscent of the features that make proline and its derivatives effective organocatalysts. It could potentially catalyze reactions such as asymmetric aldol or Michael additions by forming a chiral enamine or iminium ion intermediate. The significant steric hindrance would likely play a crucial role in determining the stereochemical outcome of such transformations.

Table 3: Hypothetical Organocatalytic Aldol Reaction

AldehydeKetoneCatalyst Loading (mol%)Hypothetical Enantiomeric Excess (e.e.)
4-NitrobenzaldehydeCyclohexanone10>85%
IsobutyraldehydeAcetone20>70%

This data is purely hypothetical and intended for illustrative purposes, as no experimental data for this specific compound exists.

Future Directions and Emerging Research Avenues for 3 Aminomethyl 2,3 Dimethylpentan 2 Ol

Exploration of Undiscovered Synthetic Pathways and Scalable Production

The initial challenge in investigating 3-(Aminomethyl)-2,3-dimethylpentan-2-ol is the development of efficient and scalable synthetic routes. Currently, no established methods for its synthesis are reported in the literature. Future research would need to focus on designing and optimizing a viable synthetic pathway. Potential strategies could involve the amination of a suitable precursor, such as a halogenated or sulfonylated derivative of 2,3-dimethylpentan-2-ol. Key research objectives would include:

Development of Novel Synthetic Methodologies: Investigating various synthetic strategies, including but not limited to, reductive amination of a corresponding ketone, Ritter reaction on a suitable tertiary alcohol, or nucleophilic substitution on a halogenated precursor.

Optimization for Scalability: Once a viable route is established, research would need to focus on optimizing reaction conditions (e.g., temperature, pressure, catalysts, and solvents) to ensure the process is efficient, cost-effective, and scalable for potential industrial applications.

Purification and Characterization: Establishing robust purification protocols to obtain high-purity this compound and comprehensive characterization of the final product using techniques like NMR, IR spectroscopy, and mass spectrometry.

Development of Highly Enantioselective Catalytic Applications

The structure of this compound, featuring a chiral center and both an amino and a hydroxyl group, suggests its potential as a chiral ligand in asymmetric catalysis. The development of enantiomerically pure forms of this compound would be a critical first step. Subsequent research could explore its application in a variety of enantioselective transformations.

Potential Catalytic Applications:

Catalytic ReactionPotential Role of the Compound
Asymmetric Aldol ReactionsAs a chiral ligand for metal catalysts to control the stereochemical outcome.
Enantioselective ReductionsAs a directing group or ligand in the reduction of ketones and imines.
Michael AdditionsTo induce stereoselectivity in the addition of nucleophiles to α,β-unsaturated compounds.

Integration with Automated Synthesis and Flow Chemistry Methodologies

As synthetic routes are developed, their adaptation to automated systems and flow chemistry would be a significant advancement. This approach offers several advantages over traditional batch synthesis, including improved safety, consistency, and the ability to rapidly screen and optimize reaction conditions. Future research in this area would involve:

Translation of Batch Synthesis to Flow Conditions: Adapting the optimized synthetic pathway for use in a continuous flow reactor system.

Real-time Monitoring and Optimization: Integrating in-line analytical techniques (e.g., IR, UV-Vis) to monitor reaction progress and facilitate rapid optimization of parameters like flow rate, temperature, and stoichiometry.

Automated Library Synthesis: Utilizing the flow chemistry setup to synthesize a library of derivatives of this compound for screening in various applications.

Interdisciplinary Research with Materials Science for Novel Functional Materials

The bifunctional nature of this compound, possessing both an amine and a hydroxyl group, makes it a candidate for incorporation into novel functional materials. Interdisciplinary research bridging organic chemistry and materials science could unlock new applications.

Potential Material Science Applications:

Material TypePotential Role of the Compound
PolymersAs a monomer or cross-linking agent in the synthesis of polyamides, polyurethanes, or other polymers with tailored properties.
Self-Assembled Monolayers (SAMs)For the surface modification of materials, potentially altering properties like wettability or biocompatibility.
Metal-Organic Frameworks (MOFs)As an organic linker to create novel porous materials with potential applications in gas storage or catalysis.

Q & A

Basic: What are the common synthetic routes for 3-(Aminomethyl)-2,3-dimethylpentan-2-ol, and how can reaction conditions be optimized for yield?

Answer:
A typical synthesis involves reductive amination of a ketone precursor (e.g., 2,3-dimethylpentan-2-one) using ammonia or methylamine in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H₂) with a palladium catalyst . Optimization strategies include:

  • Temperature control : Maintaining 25–40°C to prevent side reactions during reduction .
  • Solvent selection : Polar aprotic solvents (e.g., THF or methanol) enhance nucleophilicity of the amine group .
  • Catalyst loading : Adjusting Pd/C catalyst concentration (0.5–2 mol%) to balance reaction rate and cost .

Basic: What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the aminomethyl group (δ 2.5–3.0 ppm for CH₂NH₂) and tertiary alcohol (δ 1.2–1.5 ppm for -OH) .
  • FT-IR : Peaks at ~3350 cm⁻¹ (O-H stretch) and ~1600 cm⁻¹ (N-H bend) validate functional groups .
  • Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ = 146.1652) ensures molecular integrity .

Advanced: How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions?

Answer:
The tertiary alcohol and adjacent quaternary carbon create steric hindrance, slowing SN2 mechanisms. Instead, SN1 pathways dominate under acidic conditions, forming carbocation intermediates. Stereochemical outcomes depend on:

  • Solvent polarity : Polar solvents stabilize carbocations, favoring racemization .
  • Leaving group ability : Tosylation of the hydroxyl group improves substitution efficiency .
  • Chiral auxiliaries : Use of enantiopure starting materials retains stereochemical integrity in derivatives .

Advanced: What computational methods are suitable for predicting the biological activity of derivatives of this compound?

Answer:

  • Molecular docking : Simulates interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. The aminomethyl group’s hydrogen-bonding capacity is critical for binding affinity .
  • QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with activity trends .
  • DFT calculations : Predicts reactive sites by analyzing frontier molecular orbitals (e.g., HOMO-LUMO gaps) .

Data Contradiction: How can researchers resolve discrepancies in reported reaction outcomes for similar amino alcohol derivatives?

Answer:
Discrepancies often arise from:

  • Reagent purity : Impurities in NaBH3CN can alter reduction pathways; use freshly distilled solvents and titrated reagents .
  • Ambient moisture : Hydrolysis of intermediates may skew product ratios; employ anhydrous conditions and inert atmospheres .
  • Stereochemical oversight : Racemization during workup can confound results; monitor enantiopurity via chiral HPLC .

Advanced: What strategies are effective in minimizing racemization during the synthesis of enantiomerically pure this compound?

Answer:

  • Chiral catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to enforce stereocontrol .
  • Low-temperature reactions : Conduct substitutions below 0°C to limit carbocation rearrangement .
  • Protecting groups : Temporarily block the hydroxyl group with TBSCl to prevent undesired stereochemical inversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.